![molecular formula C30H38N4O7 B12515667 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine CAS No. 820235-25-4](/img/structure/B12515667.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine is a synthetic peptide derivative commonly used in peptide synthesis. This compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine typically involves the stepwise addition of protected amino acids to a growing peptide chain on a solid support. The Fmoc group is used to protect the amino group of the amino acids during the coupling reactions. The general steps include:
Attachment of the first amino acid: to a solid support resin.
Fmoc deprotection: using a mild base such as piperidine.
Coupling of the next Fmoc-protected amino acid: using a coupling reagent like HBTU or DIC.
Repetition of deprotection and coupling steps: until the desired peptide sequence is assembled.
Cleavage of the peptide from the resin: and removal of side-chain protecting groups using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.
化学反応の分析
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using bases like piperidine.
Coupling reactions: Formation of peptide bonds using coupling reagents such as HBTU, DIC, or EDC.
Cleavage reactions: Detachment of the peptide from the solid support using strong acids like TFA.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major products formed from these reactions are the desired peptide sequences with high purity, ready for further applications in research and industry.
科学的研究の応用
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine is widely used in scientific research, particularly in:
Peptide synthesis: As a building block for the synthesis of complex peptides and proteins.
Drug development: In the design and synthesis of peptide-based therapeutics.
Biological studies: To investigate protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Material science: In the development of peptide-based materials with unique properties.
作用機序
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the stepwise assembly of peptides, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide chain.
類似化合物との比較
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-valine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanine
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications in peptide synthesis and research. Its combination of valine, alanine, and glycine residues makes it a versatile building block for the synthesis of various peptides with specific biological activities.
特性
CAS番号 |
820235-25-4 |
|---|---|
分子式 |
C30H38N4O7 |
分子量 |
566.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H38N4O7/c1-16(2)25(28(37)32-18(5)27(36)31-14-24(35)33-26(17(3)4)29(38)39)34-30(40)41-15-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,16-18,23,25-26H,14-15H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,34,40)(H,38,39)/t18-,25-,26-/m0/s1 |
InChIキー |
JIKQWJLEECBZHM-ATANMQQVSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


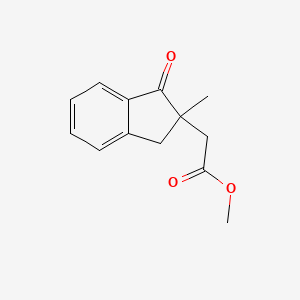

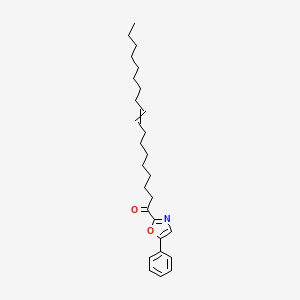
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)

![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)

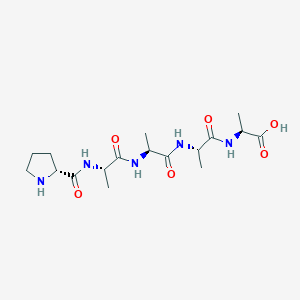
![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)
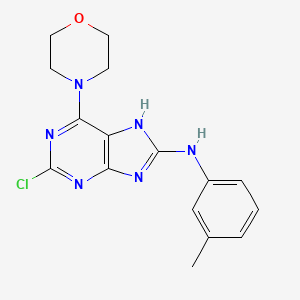
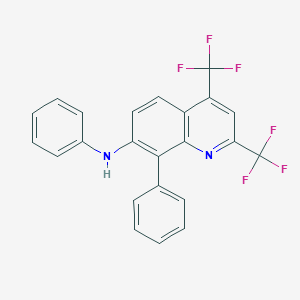
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
